Bis{[2-(trifluoromethyl)phenyl]methyl}mercury
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Overview
Description
Bis{[2-(trifluoromethyl)phenyl]methyl}mercury is an organomercury compound characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[2-(trifluoromethyl)phenyl]methyl}mercury typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with mercury(II) acetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Bis{[2-(trifluoromethyl)phenyl]methyl}mercury undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of mercury.
Complex Formation: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction: Products include mercury compounds with different oxidation states, such as mercuric or mercurous derivatives.
Scientific Research Applications
Bis{[2-(trifluoromethyl)phenyl]methyl}mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis{[2-(trifluoromethyl)phenyl]methyl}mercury involves its ability to form strong bonds with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with enzymes, proteins, and other biomolecules. The mercury center can undergo redox reactions, influencing the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Bis(trifluoromethyl)mercury
- Bis(pentafluorophenyl)mercury
- Bis(phenyl)mercury
Uniqueness
Bis{[2-(trifluoromethyl)phenyl]methyl}mercury is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties
Properties
CAS No. |
61732-36-3 |
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Molecular Formula |
C16H12F6Hg |
Molecular Weight |
518.85 g/mol |
IUPAC Name |
bis[[2-(trifluoromethyl)phenyl]methyl]mercury |
InChI |
InChI=1S/2C8H6F3.Hg/c2*1-6-4-2-3-5-7(6)8(9,10)11;/h2*2-5H,1H2; |
InChI Key |
HOGWIUDZDPVRTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Hg]CC2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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